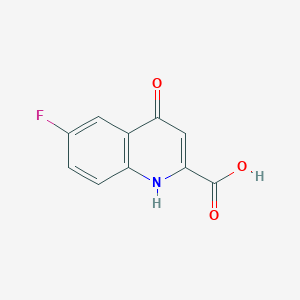

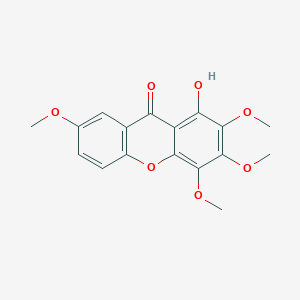

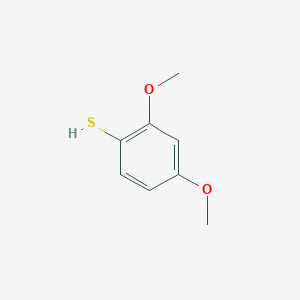

![molecular formula C15H11F3O2 B172975 Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 127783-73-7](/img/structure/B172975.png)

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Overview

Description

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is an organic compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .

Molecular Structure Analysis

The molecular formula of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is C14H11F3O2 . The average mass is 266.23 Da and the monoisotopic mass is 266.071014 Da .

Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” include a molecular weight of 204.15 . It is a liquid at room temperature with a refractive index of n20/D 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Trifluoromethylselenylated Compounds

The trifluoromethyl group is pivotal in the synthesis of trifluoromethylselenylated compounds, which are emerging as compounds with significant physicochemical properties. These compounds have applications ranging from materials science to life sciences, including drug development .

Pharmaceutical Applications

Compounds containing the trifluoromethyl group, such as Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate, are often used in pharmaceuticals. The trifluoromethyl group is found in several FDA-approved drugs, indicating its importance in medicinal chemistry for various diseases and disorders .

Antibacterial Activity

The trifluoromethyl group is also significant in the field of antibacterial research. Compounds with this group have shown inhibitory activities against Gram-negative bacteria, such as carbapenem-resistant Acinetobacter baumannii, which is comparable to established antibiotics like ciprofloxacin .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are yet to be elucidated.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.

Pharmacokinetics

A compound with a similar structure has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .

Safety and Hazards

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This is due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals . Therefore, future research directions may include the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds.

properties

IUPAC Name |

methyl 4-[4-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFIMGLTUKGUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401989 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

127783-73-7 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

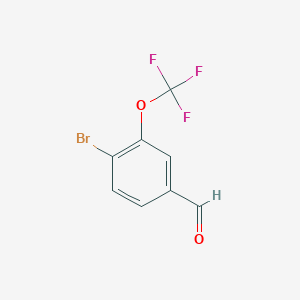

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)